molecular formula C6H11BF3KSi B13462720 Potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate

Potassium trifluoro(3-(trimethylsilyl)prop-2-yn-1-yl)borate

Cat. No.: B13462720
M. Wt: 218.14 g/mol
InChI Key: FZHBBEIUKGODCI-UHFFFAOYSA-N
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Description

Potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide is a chemical compound that has garnered interest in various scientific fields due to its unique properties. This compound is characterized by the presence of a trifluoroborate group, a trimethylsilyl group, and an alkyne moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide typically involves the reaction of trimethylsilylacetylene with a boron-containing reagent under specific conditions. One common method includes the use of potassium bifluoride (KHF2) as a fluorinating agent for organoboronic acids . The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation and moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes rigorous purification steps to obtain a high-purity product, which is essential for its applications in sensitive chemical reactions.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Major Products

The major products formed from these reactions include various boronic acids, borates, and substituted alkyne derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

Potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide has several applications in scientific research:

Mechanism of Action

The mechanism by which potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide exerts its effects involves the transfer of the trifluoroborate group to other molecules. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds . This process involves the interaction of the boron atom with the palladium catalyst, leading to the transfer of the organic group from boron to palladium.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro[3-(trimethylsilyl)prop-2-yn-1-yl]boranuide is unique due to the presence of the trimethylsilyl group, which imparts stability and reactivity, making it particularly useful in forming carbon-carbon bonds in organic synthesis. Its ability to participate in a wide range of reactions under mild conditions sets it apart from other boron-containing compounds.

Properties

Molecular Formula

C6H11BF3KSi

Molecular Weight

218.14 g/mol

IUPAC Name

potassium;trifluoro(3-trimethylsilylprop-2-ynyl)boranuide

InChI

InChI=1S/C6H11BF3Si.K/c1-11(2,3)6-4-5-7(8,9)10;/h5H2,1-3H3;/q-1;+1

InChI Key

FZHBBEIUKGODCI-UHFFFAOYSA-N

Canonical SMILES

[B-](CC#C[Si](C)(C)C)(F)(F)F.[K+]

Origin of Product

United States

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